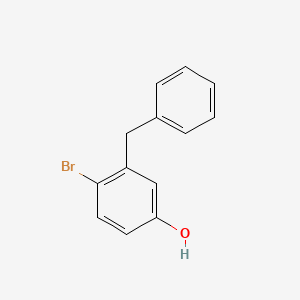

3-Benzyl-4-bromophenol

CAS No.:

Cat. No.: VC18797115

Molecular Formula: C13H11BrO

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrO |

|---|---|

| Molecular Weight | 263.13 g/mol |

| IUPAC Name | 3-benzyl-4-bromophenol |

| Standard InChI | InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |

| Standard InChI Key | AAKDZRSRJYWOLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br |

Introduction

Chemical Structure and Nomenclature

Structural Identification

3-Benzyl-4-bromophenol (C₁₃H₁₁BrO) consists of a phenol core substituted with a benzyl group (-CH₂C₆H₅) at the 3-position and a bromine atom at the 4-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-3-(phenylmethyl)phenol. Its molecular weight is 263.13 g/mol, calculated based on isotopic composition .

Key Structural Features:

-

Phenolic hydroxyl group: Confers acidity (pKa ~10) and participation in hydrogen bonding.

-

Bromine atom: Enhances electrophilic substitution reactivity and influences lipophilicity.

-

Benzyl group: Contributes to steric bulk and modulates solubility in organic solvents.

Spectroscopic Characteristics

While spectral data for 3-benzyl-4-bromophenol are not explicitly reported, analogous compounds such as benzyl 4-bromophenyl ether (CAS 6793-92-6) provide reference benchmarks :

-

IR spectroscopy: Expected O-H stretch at ~3200 cm⁻¹ (phenolic), C-Br stretch at ~600 cm⁻¹.

-

NMR:

Synthesis and Industrial Production

Diazotization-Bromination-Reduction Pathway

A patent (CN102060717A) outlines a three-step synthesis for 3-amino-4-bromophenol, which could be adapted for 3-benzyl-4-bromophenol :

-

Diazotization: React 3-nitro-4-aminophenol with NaNO₂ in hydrobromic acid (0–10°C, 1–3 hours).

-

Bromination: Treat the diazonium salt with cuprous bromide in HBr (40–50°C) to yield 3-nitro-4-bromophenol.

-

Reduction: Reduce the nitro group using hydrazine hydrate and an iron oxide catalyst (50–100°C, 2–5 hours) .

Industrial Scalability

Key parameters for large-scale production:

-

Yield optimization: Pilot studies report 60–70% yields for analogous bromophenols .

-

Purification: Recrystallization from ethanol-water mixtures (melting point: 60–63°C) .

Physicochemical Properties

Thermodynamic Data

Based on benzyl 4-bromophenyl ether (CAS 6793-92-6) :

| Property | Value |

|---|---|

| Density (g/cm³) | 1.4 ± 0.1 |

| Boiling Point (°C) | 340.6 ± 17.0 |

| Melting Point (°C) | 60–63 (lit.) |

| Flash Point (°C) | 140.0 ± 7.0 |

Solubility and Stability

-

Solubility:

-

Polar solvents: Moderate in ethanol, methanol.

-

Nonpolar solvents: Low in hexane, toluene.

-

-

Stability:

-

Photolabile (Br-C bond dissociation energy: ~70 kcal/mol).

-

Susceptible to oxidative degradation at >100°C.

-

Biological and Chemical Applications

Antioxidant Activity

Bromophenol derivatives like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) exhibit potent antioxidant effects via Nrf2-mediated pathways :

-

ROS scavenging: BTDE reduces H₂O₂-induced ROS by 40–50% at 10 μM .

-

Enzyme modulation: Increases SOD activity by 1.5-fold and decreases GSSG/GSH ratio by 30% .

Hypothetical Mechanism for 3-Benzyl-4-Bromophenol:

-

The benzyl group may enhance membrane permeability, facilitating intracellular antioxidant effects.

-

Bromine’s electron-withdrawing effect could stabilize phenolic radicals.

Pharmaceutical Intermediate

3-Benzyl-4-bromophenol’s structure aligns with kinase inhibitor scaffolds:

-

Piperidine derivatives: Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (CAS 2061979-51-7) shows potential in neurology.

-

Anticancer agents: Bromine enhances DNA intercalation capacity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume